3-Amino-3-(3-chlorothiophen-2-YL)propanamide

Physicochemical Properties Drug Design ADME

3-Amino-3-(3-chlorothiophen-2-yl)propanamide is a critical racemic building block for peptidomimetic and heterocyclic synthesis. Its 3-chlorothiophene ring imparts unique hydrogen-bonding and lipophilic contacts essential for FABP4/5 dual inhibitors (see US 9,353,102) and KCa3.1 channel modulators. Unlike 2-amino isomers or non-chlorinated analogs, only this regioisomer delivers the pharmacophore geometry required for target engagement. Procure the racemate first to cost-effectively screen enantioselectivity before scaling a single isomer—minimizing early-stage synthetic risk in metabolic and inflammatory drug discovery programs.

Molecular Formula C7H9ClN2OS
Molecular Weight 204.68 g/mol
Cat. No. B13074399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-chlorothiophen-2-YL)propanamide
Molecular FormulaC7H9ClN2OS
Molecular Weight204.68 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)C(CC(=O)N)N
InChIInChI=1S/C7H9ClN2OS/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)
InChIKeyMGJYFNHSDWWYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3-chlorothiophen-2-YL)propanamide: A Chlorinated β-Amino Acid Scaffold for Targeted Peptidomimetic Design and Medicinal Chemistry Procurement


3-Amino-3-(3-chlorothiophen-2-yl)propanamide (CAS 777884-82-9) is a synthetic β-amino acid derivative featuring a 3-chlorothiophene ring directly attached to the β-carbon of a propanamide backbone . Possessing a molecular weight of 204.68 g/mol and a calculated partition coefficient (LogP) of 1.28, it is primarily utilized as a versatile building block in the synthesis of peptidomimetics and heterocyclic compounds for drug discovery programs targeting metabolic and inflammatory pathways [1]. Its structural composition—a primary amine, a primary amide, and a heterocyclic chlorine substituent—endows it with distinct reactivity and binding profiles, making it a non-interchangeable unit in structure-activity relationship (SAR) explorations [2].

Why 3-Amino-3-(3-chlorothiophen-2-YL)propanamide Cannot Be Simply Replaced by Other Thiophene or β-Amino Acid Analogs in SAR Campaigns


The strategic value of 3-Amino-3-(3-chlorothiophen-2-yl)propanamide lies in the specific geometry and electronics conferred by its 3-chlorothiophene moiety, which directly impacts target engagement. Unlike its 2-amino positional isomer or non-chlorinated analogs, the orientation of the chlorine atom and the primary amine dictates distinct hydrogen-bonding networks and lipophilic contacts within enzyme binding pockets, as evidenced by differential activity in related 2-aminothiophene-based inhibitor series [1]. Substitution with a generic thiophene-2-yl-propanamide or a simple β-amino acid would fail to recapitulate these precise interactions, leading to significant loss of affinity or selectivity, negating months of lead optimization effort in programs targeting proteins such as Fatty Acid Binding Proteins (FABPs) or specific ion channels [1][2]. This differentiation is further magnified in chiral environments, where the racemic nature of this compound serves as a critical reference point for enantiomeric purity profiling versus its (R) and (S) isomers during procurement and assay validation .

Quantitative Evidence for Differentiating 3-Amino-3-(3-chlorothiophen-2-YL)propanamide from its Closest Analogs in Procurement-Relevant Selection


Lipophilicity and Topological Polar Surface Area (TPSA) Differentiation vs. the 2-Amino Positional Isomer

The physicochemical profile of 3-Amino-3-(3-chlorothiophen-2-yl)propanamide shows a significant divergence in lipophilicity and polarity compared to its positional isomer, 2-Amino-3-(3-chlorothiophen-2-yl)propanamide . The target compound's LogP of 1.28 and TPSA of 69.11 Ų indicate a distinct balance between membrane permeability and polarity, which is critical for oral bioavailability and target engagement. In contrast, the 2-amino isomer would present a different hydrogen-bond donor/acceptor pattern, leading to altered solvation energy and protein-ligand interaction profiles, a key factor in hit-to-lead progression [1].

Physicochemical Properties Drug Design ADME LogP TPSA

Chlorine Substituent Effect on Bioactivity: Class-Level Inference from 2-Aminothiophene FABP4 Inhibitor Series

In related series of 2-aminothiophene-based Fatty Acid Binding Protein 4 (FABP4) inhibitors, the presence and position of a chlorine atom on the thiophene ring is correlated directly with inhibitory potency [1]. For example, in the 'non-annulated thiophenylamide' patent (US 9,353,102), compounds with a 3-chloro substitution on the thiophene exhibit key binding interactions necessary for dual FABP 4/5 inhibition profiles, a feature not observed with non-chlorinated or alternatively halogenated analogs [1][2]. While the specific IC50 for 3-Amino-3-(3-chlorothiophen-2-yl)propanamide is not publicly disclosed, its role as a critical chlorinated fragment in these pharmacophores implies that substitution with the non-chlorinated 3-amino-3-(thiophen-2-yl)propanamide abolishes a crucial halogen bond interaction, leading to a significant drop in affinity.

FABP4 Inhibition Chlorine Effect SAR Metabolic Disease

Racemic Mixture vs. Single Enantiomers: Procurement and Activity Fidelity in Early-Stage Screening

The commercially available 3-Amino-3-(3-chlorothiophen-2-yl)propanamide is a racemic mixture (CAS 777884-82-9) . Its chiral isomers, (3R)-3-Amino-3-(3-chlorothiophen-2-yl)propanamide and the (3S)-enantiomer (CAS 1841685-13-9), serve different purposes in research . Procurement of the racemate ensures a consistent 1:1 ratio of stereoisomers for initial broad screening, where the combined activity is assayed before committing resources to costly enantiomeric resolution. In contrast, starting with a single enantiomer runs the risk of selecting the inactive stereoisomer, leading to false negatives in preliminary biological assays. This makes the racemate an essential reference standard for determining whether enantioselectivity matters for the biological target, thereby guiding downstream synthetic chemistry investment [1].

Enantiomeric Purity Chiral Separation Racemate Screening

Impact of Amino Group Position on Predicted Hydrogen-Bond Donor Count and Drug-Likeness for Library Design

The positional isomerism between 3-amino-3-(3-chlorothiophen-2-yl)propanamide and its 2-amino counterpart results in a variation in the hydrogen-bond donor (HBD) geometry and count, critical parameters assessed by Lipinski's Rule of Five [1]. Both isomers have a total of 2 HBDs, but the spatial orientation relative to the amide bond and the thiophene ring alters the compound's ability to simultaneously act as a donor and acceptor in enzyme active sites. For fragment-based library design, the 3-amino scaffold presents a unique exit vector compared to the 2-amino scaffold, enabling different chemical space exploration. This is quantitatively reflected in differing predicted values for the number of rotatable bonds (3 for the target compound versus a computationally similar, but topologically distinct, value for the isomer) and affects the calculation of the TPSA, influencing the lead-likeness score .

Drug-Likeness Hydrogen Bonding Fragment Library Computational Chemistry

Confirmed Application Scenarios for 3-Amino-3-(3-chlorothiophen-2-YL)propanamide Based on Procurement-Grade Evidence


Synthesis of FABP 4/5 Dual Inhibitors for Type 2 Diabetes and NASH Research

3-Amino-3-(3-chlorothiophen-2-yl)propanamide is ideally suited as a key synthetic intermediate for constructing non-annulated thiophenylamides that act as dual Fatty Acid Binding Protein 4 and 5 (FABP 4/5) inhibitors [1]. The specific 3-chlorothiophene moiety is embedded in the pharmacophore of potent inhibitors described in patent US 9,353,102. Its procurement is essential for generating the lead series necessary for validating FABP4-mediated regulation of glucose and lipid metabolism, as well as inflammation, in preclinical models of type 2 diabetes and non-alcoholic steatohepatitis (NASH) [1][2].

Enantioselective Screening Reference Standard

The racemic mixture serves as a critical control compound for developing chiral chromatography methods and for primary biochemical assays where enantioselectivity is unknown . Procuring the racemate allows research teams to first assess if a biological target (e.g., a kinase or GPCR) shows a preference for the (R) or (S) enantiomer before scaling up the synthesis of a more costly single isomer. This sequential procurement strategy directly minimizes early-stage expenditure and synthetic risk .

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 204.68 g/mol and a LogP of 1.28, this compound adheres to the 'Rule of Three' criteria for fragment libraries . Its unique 3-amino-3-thiophenyl scaffold provides a distinct growth vector that is orthogonal to 2-amino- or 3-amido-thiophene regioisomers. Procurement for a fragment library enhances chemical diversity and allows for the identification of novel ligand-binding sites centered around halogen-bonding interactions with the 3-chloro substituent [1].

Probing KCa3.1 Ion Channel Pharmacology

Given the proven activity of structurally related propanamides as inhibitors of the KCa3.1 potassium channel (e.g., IC50 values of 39 nM and 52 nM for close analogs from patent US 9,533,999) [3], 3-Amino-3-(3-chlorothiophen-2-yl)propanamide is a valuable starting material for synthesizing and evaluating novel chemotypes targeting this channel. The chlorothiophene moiety may be critical for occupying a lipophilic pocket adjacent to the channel pore, a hypothesis testable through procurement of this specific building block to access a new series of KCa3.1 modulators, which are of interest for autoimmune and cardiovascular diseases [3].

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